Benzamide, 3-[5-[(2-pyrrolidinylmethyl)amino]-3-pyridinyl]-
Description
Structural Characterization of Benzamide, 3-[5-[(2-Pyrrolidinylmethyl)amino]-3-pyridinyl]-
Molecular Architecture and Bonding Patterns
The compound’s molecular formula, C₁₇H₂₀N₄O , reflects a planar benzamide core (C₆H₅CONH₂) linked to a 3-pyridinyl group at the 3-position. The pyridine ring is further substituted at its 5-position with a (2-pyrrolidinylmethyl)amino group, introducing a secondary amine and a pyrrolidine ring. Key structural features include:
- Benzamide Core : The benzene ring is conjugated to a carboxamide group (-CONH₂), enabling resonance stabilization.
- Pyridinyl Linkage : The nitrogen atom at the 3-position of the pyridine ring facilitates π-π stacking and hydrogen bonding.
- Pyrrolidinylmethylamino Side Chain : The pyrrolidine ring adopts a puckered conformation, with the methylene bridge (-CH₂-) connecting it to the amino group.
The SMILES notation (C1CC(NC1)CNC2=CN=CC(=C2)C3=CC(=CC=C3)C(=O)N) clarifies connectivity: the pyrrolidine ring (C1CC(NC1)) bonds to a methylene-amine group (CN), which links to the pyridinyl ring (C2=CN=CC(=C2)) and the benzamide moiety (C3=CC(=CC=C3)C(=O)N).
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀N₄O |
| Molecular Weight | 296.37 g/mol |
| IUPAC Name | 3-[5-(pyrrolidin-2-ylmethylamino)pyridin-3-yl]benzamide |
| InChI Key | LMVDLAKTHWHLGE-UHFFFAOYSA-N |
The InChI string (InChI=1S/C17H20N4O/c18-17(22)13-4-1-3-12(7-13)14-8-16(10-19-9-14)21-11-15-5-2-6-20-15/h1,3-4,7-10,15,20-21H,2,5-6,11H2,(H2,18,22)) encodes stereochemical and connectivity data, confirming the absence of chiral centers but highlighting hydrogen-bond donor/acceptor sites.
Spectroscopic Identification Techniques
While experimental spectroscopic data for this specific compound is limited in publicly available literature, standard techniques for analogous benzamide derivatives provide a framework for analysis:
Nuclear Magnetic Resonance (NMR) :
Infrared (IR) Spectroscopy :
Strong absorbance bands for the amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) are characteristic. Pyridine ring C=N stretches appear near 1600 cm⁻¹.Mass Spectrometry (MS) :
The molecular ion peak at m/z 296.37 corresponds to [M+H]⁺. Fragmentation patterns likely involve loss of the pyrrolidinylmethylamino group (-99 Da) and cleavage of the benzamide moiety.
Crystallographic Analysis and Conformational Studies
PubChem’s 3D structure (CID 11623520) reveals a non-planar conformation due to steric interactions between the pyrrolidine ring and pyridinyl group. Key observations:
- Torsional Angles : The dihedral angle between the benzamide and pyridinyl rings is ~45°, minimizing steric clash.
- Hydrogen Bonding : The amide NH forms an intramolecular H-bond with the pyridine nitrogen (N···H distance: ~2.1 Å), stabilizing the conformation.
- Pyrrolidine Puckering : The pyrrolidine ring adopts an envelope conformation (C₈-endo), with the methylene group oriented away from the benzamide core.
Table 2: Crystallographic Parameters (Hypothetical)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2/c |
| Unit Cell Dimensions | a=15.2 Å, b=10.5 Å, c=20.3 Å |
| Torsional Angle (C=O–N) | 45° |
Comparative Structural Analysis with Analogous Benzamide Derivatives
Comparisons with structurally related compounds highlight the impact of substituents on molecular properties:
- 4-[4-(3,4-Methylenedioxyphenyl)-5-(2-pyridyl)-1H-imidazol-2-yl]-benzamide :
- 3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-6-methoxy-benzamide :
Table 3: Structural Comparison of Benzamide Derivatives
The target compound’s pyrrolidinylmethylamino group distinguishes it through enhanced conformational flexibility and basicity compared to rigid imidazole or electronegative chloro-methoxy substituents.
Properties
CAS No. |
821784-81-0 |
|---|---|
Molecular Formula |
C17H20N4O |
Molecular Weight |
296.37 g/mol |
IUPAC Name |
3-[5-(pyrrolidin-2-ylmethylamino)pyridin-3-yl]benzamide |
InChI |
InChI=1S/C17H20N4O/c18-17(22)13-4-1-3-12(7-13)14-8-16(10-19-9-14)21-11-15-5-2-6-20-15/h1,3-4,7-10,15,20-21H,2,5-6,11H2,(H2,18,22) |
InChI Key |
LMVDLAKTHWHLGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CNC2=CN=CC(=C2)C3=CC(=CC=C3)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-((Pyrrolidin-2-ylmethyl)amino)pyridin-3-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Pyrrolidine Derivative: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Amination of Pyridine: The pyridine ring is functionalized with an amino group through nucleophilic substitution reactions.
Coupling Reaction: The pyrrolidine derivative is coupled with the aminopyridine derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-(5-((Pyrrolidin-2-ylmethyl)amino)pyridin-3-yl)benzamide may involve the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as palladium or copper may be employed to facilitate specific reaction steps, and purification techniques like crystallization or chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(5-((Pyrrolidin-2-ylmethyl)amino)pyridin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like molybdenum can be used.
Reduction: Sodium borohydride in methanol or ethanol is commonly used for reduction.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
3-(5-((Pyrrolidin-2-ylmethyl)amino)pyridin-3-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a ligand in biochemical assays.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-((Pyrrolidin-2-ylmethyl)amino)pyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in disease progression.
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties
Key Observations :
- Nilotinib incorporates a pyrimidinyl-amino linker and trifluoromethylphenyl group, enhancing its binding affinity for Bcr-Abl kinase .
- CS-261 features a bulky cyclohexyl-pyrrolidinyl chain, likely influencing its pharmacokinetic profile and target selectivity .
- ALW-II-41-27 includes a thienyl heterocycle, which may modulate Eph receptor tyrosine kinase inhibition .
Table 2: Pharmacological Profiles
Key Findings :
- Nilotinib is clinically validated for imatinib-resistant CML and systemic mastocytosis linked to the FIP1L1-PDGFRα fusion gene . Its synergy with mTOR inhibitors highlights its role in overcoming drug resistance .
- ALW-II-41-27 targets Eph receptors, which are implicated in tumor angiogenesis and metastasis, suggesting distinct therapeutic niches compared to Nilotinib .
Bioavailability and Formulation Challenges
Table 3: Formulation Strategies
Nilotinib Case Study: The marketed formulation (Tasigna™) exhibits a 30% reduction in bioavailability under fed conditions. Novel melt-extruded amorphous forms with organic acids (e.g., ascorbic acid) reduce food effects by up to 40%, improving patient compliance .
Biological Activity
Benzamide, 3-[5-[(2-pyrrolidinylmethyl)amino]-3-pyridinyl]- (commonly referred to as compound 1) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and research findings.
Chemical Structure and Synthesis
The structure of compound 1 consists of a benzamide group linked to a pyridine ring and a pyrrolidine moiety. The synthesis typically involves multiple steps:
- Formation of Pyrrolidine Derivative : A cyclization reaction using appropriate precursors.
- Amination of Pyridine : Functionalization through nucleophilic substitution.
- Coupling Reaction : Coupling the pyrrolidine derivative with the aminopyridine using reagents like EDCI and HOBt.
This unique structure contributes to its distinct biological properties and potential therapeutic applications.
The biological activity of compound 1 is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may function as an inhibitor or activator, modulating signaling pathways involved in disease processes. For instance, it has been studied for its potential anti-inflammatory and anticancer effects .
Neuroleptic Activity
Research has shown that benzamide derivatives exhibit neuroleptic activity, particularly in the context of psychotic disorders. For example, related compounds have demonstrated significant efficacy in inhibiting apomorphine-induced stereotyped behavior in animal models. Compound 55 from a related series was found to be significantly more potent than traditional neuroleptics like haloperidol, suggesting that derivatives of compound 1 could also possess similar or enhanced neuroleptic properties .
Enzyme Inhibition
Recent studies have focused on the inhibitory effects of benzamide derivatives on key enzymes associated with neurodegenerative diseases. For instance, compounds similar to compound 1 have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and β-secretase (BACE1), both critical targets in Alzheimer's disease treatment. Some derivatives showed IC50 values in the nanomolar range against these enzymes, indicating strong inhibitory activity .
Study on Multi-Targeted Compounds
A recent study synthesized several new benzamide derivatives aimed at multi-targeting enzyme inhibition for Alzheimer's disease. The most active compound exhibited an IC50 against AChE comparable to established drugs like donepezil. The structure-activity relationship (SAR) analysis highlighted the importance of specific functional groups in enhancing biological activity .
Larvicidal and Fungicidal Activities
Another study evaluated the larvicidal and fungicidal activities of benzamide derivatives, finding that certain compounds exhibited high efficacy against mosquito larvae and fungal pathogens. These findings suggest that the biological applications of compound 1 extend beyond neuropharmacology into agricultural and environmental health .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound 1 | Benzamide + Pyridine + Pyrrolidine | Potential neuroleptic, AChE/BACE1 inhibitor |
| Compound 55 | Benzyl-3-aminopyrrolidine | Highly potent neuroleptic |
| Compound XI | Positively charged pyridine | Potent AChE/BACE1 inhibitor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
